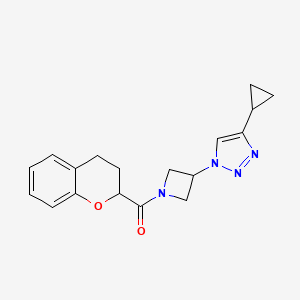

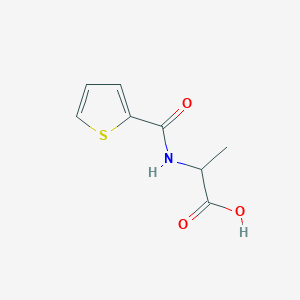

2-(thiophene-2-carbonylamino)propanoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(thiophene-2-carbonylamino)propanoic Acid” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms1. The compound also contains a carboxylic acid group (COOH) and an amino group (NH2), both attached to a propionic acid backbone1. However, specific information about this compound is not readily available in the literature.

Synthesis Analysis

The synthesis of thiophene derivatives has been widely studied2. Typically, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis2. However, the specific synthesis pathway for “2-(thiophene-2-carbonylamino)propanoic Acid” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “2-(thiophene-2-carbonylamino)propanoic Acid” is not readily available in the literature3.Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions4. However, specific information about the chemical reactions involving “2-(thiophene-2-carbonylamino)propanoic Acid” is not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques6. However, specific information about the physical and chemical properties of “2-(thiophene-2-carbonylamino)propanoic Acid” is not readily available in the literature.科学研究应用

Methods of Application

The compounds are synthesized through condensation reactions and then tested in vitro and in vivo for biological activity. For instance, suprofen, a derivative with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Results

Material Science

Results

Biochemistry

Application Summary

Methods of Application: The derivatives are synthesized using condensation reactions and evaluated in cell lines for their ability to induce HIF response element (HRE) promoter activity .

Results

Organic Chemistry

Results

Pharmacology

Results

Environmental Chemistry

Results

Analytical Chemistry

Results

Agricultural Chemistry

Results

Veterinary Medicine

Results

Nanotechnology

Results

Food Chemistry

Results

Cosmetic Chemistry

Results

For further details on these applications, including experimental procedures and quantitative data, consulting the latest scientific literature and research publications would provide the most in-depth information .

Photodynamic Therapy

Results

Solar Energy Conversion

Results

Chemical Sensors

Results

Liquid Crystals

Results

Conductive Polymers

Results

Drug Delivery Systems

Results

These applications demonstrate the versatility and potential of “2-(thiophene-2-carbonylamino)propanoic Acid” in various scientific fields. For detailed experimental procedures and quantitative data, the original research articles and reviews would provide the most comprehensive insights .

安全和危害

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). However, specific information about the safety and hazards of “2-(thiophene-2-carbonylamino)propanoic Acid” is not readily available in the literature7.

未来方向

The future directions in the study of a compound typically involve further research into its synthesis, properties, and potential applications. However, specific information about the future directions in the study of “2-(thiophene-2-carbonylamino)propanoic Acid” is not readily available in the literature8.

属性

IUPAC Name |

2-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCDNMHHSJZLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(thiophene-2-carbonylamino)propanoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)

![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)